{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: The carbamate intermediate, ethylene glycol, and a suitable catalyst.
Conditions: The reaction is conducted under mild heating to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate, 3-tert-Butyl-4-formyl-2,6-dimethylphenol , which is then subjected to a series of reactions to introduce the carbamate and ether functionalities.
-
Step 1: Synthesis of 3-tert-Butyl-4-formyl-2,6-dimethylphenol
Reagents: tert-Butylbenzene, formaldehyde, and a catalyst such as sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to form the desired phenol derivative.
-
Step 2: Formation of the Carbamate Group
Reagents: 3-tert-Butyl-4-formyl-2,6-dimethylphenol, ethyl chloroformate, and a base such as triethylamine.
Conditions: The reaction is performed at low temperatures to ensure the selective formation of the carbamate group.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers.
Scientific Research Applications
{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate: can be compared with similar compounds such as:
- {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}urethane
- {2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of This compound
Properties
CAS No. |
627539-91-7 |
---|---|
Molecular Formula |
C21H31N2O7- |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[(3-tert-butyl-4-formyl-2,6-dimethylphenoxy)carbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H32N2O7/c1-14-12-16(13-24)17(21(3,4)5)15(2)18(14)30-20(27)23-7-9-29-11-10-28-8-6-22-19(25)26/h12-13,22H,6-11H2,1-5H3,(H,23,27)(H,25,26)/p-1 |
InChI Key |
FXJFZOFAPBBRJP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)NCCOCCOCCNC(=O)[O-])C)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.